2-Methylpentadecanal
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Overview
Description
2-methylpentadecanal is a 2-methyl-branched fatty aldehyde that is pentadecanal in which a hydrogen at position 2 has been replaced by a methyl group. It is a 2-methyl-branched fatty aldehyde and a saturated fatty aldehyde. It derives from a pentadecanal.
Scientific Research Applications
Spectroscopic Properties
2-Methylpentadecanal has been studied for its temperature-dependent spectroscopic properties using terahertz reflection time-domain spectroscopy. This research indicates that this compound, a branched alkane, exhibits unique spectroscopic behavior compared to its structural isomers. An increased absorption coefficient was observed, suggesting a larger induced dipole moment in this compound compared to higher symmetry n-hexadecane and the highly branched alkane 2,2,4,4,6,8,8-heptamethylnonane (Nickel & Mittleman, 2011).
Role in Human Breath Composition
This compound has been identified in human breath profiles. A study examining the impact of psychological stress on breath profiles found that concentrations of this compound increased in response to stress-inducing activities. This highlights its potential role as a biomarker in physiological and psychological studies (Turner et al., 2013).
Synthesis and Applications in Pheromone Research
This compound has been synthesized and studied in the context of pheromones. For instance, it is recognized as the sex pheromone of the tiger moth family Arctiidae. The ability to synthesize this compound aids in the study of insect behavior and ecology, as well as potential applications in pest control (Singh et al., 1994).
Role in Peroxisomal Alpha-Oxidation
Research has also explored the role of this compound in peroxisomal alpha-oxidation. In this process, this compound is produced as a by-product when 3-methyl-branched fatty acids are metabolized. This discovery is significant for understanding lipid metabolism and associated disorders (Croes et al., 1997).
Properties
Molecular Formula |
C16H32O |
---|---|
Molecular Weight |
240.42 g/mol |
IUPAC Name |
2-methylpentadecanal |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h15-16H,3-14H2,1-2H3 |
InChI Key |
AULXFJFWCQVVTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C=O |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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